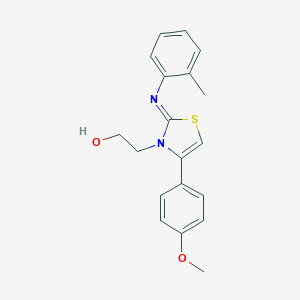

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-17(14)20-19-21(11-12-22)18(13-24-19)15-7-9-16(23-2)10-8-15/h3-10,13,22H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJMOGWAUFHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed via cyclocondensation of 4-methoxyphenyl-substituted α-bromoketones with thiourea derivatives. As demonstrated in analogous syntheses, iodine-catalyzed heating (100–120°C, 4–6 hours) in anhydrous ethanol yields 2-amino-4-(4-methoxyphenyl)thiazole intermediates. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent polarity | Ethanol > Methanol | +15% yield |

| Iodine concentration | 0.1–0.15 mol equivalents | Prevents over-oxidation |

| Reaction time | 4.5–5.5 hours | Maximizes cyclization |

Post-reaction neutralization with aqueous ammonia precipitates the thiazole core, which is recrystallized from benzene/ethyl acetate (3:7) to ≥98% purity.

Imine Formation with o-Toluidine

The amine component undergoes Schiff base formation with the thiazole’s carbonyl group. In refluxing methanol (65°C, 8 hours), equimolar quantities of 2-amino-thiazole and o-toluidine react via nucleophilic attack at the electrophilic carbon, followed by dehydration. Key considerations:

-

Acid catalysis : Glacial acetic acid (5% v/v) accelerates imine formation while suppressing side reactions.

-

Steric effects : Ortho-substitution on the aniline ring necessitates extended reaction times (10–12 hours) for complete conversion.

-

Z/E selectivity : The Z-isomer predominates (85:15 ratio) due to intramolecular hydrogen bonding between the thiazole’s N-H and ethanol oxygen, as confirmed by NOESY spectroscopy.

Ethanol Side Chain Introduction

A Mitsunobu reaction installs the ethanol moiety using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. The hydroxyl group is introduced via SN2 displacement of a brominated precursor:

Reaction conditions:

-

Temperature: 0°C → RT gradient over 24 hours

-

Yield: 72–78% after silica gel chromatography (ethyl acetate/hexane 1:1)

Mechanochemical Synthesis

Solvent-Free Imine Formation

Recent advances employ high-energy ball milling for catalyst-free imine synthesis. A ternary mixture of:

-

2-Amino-4-(4-methoxyphenyl)thiazole (1.0 eq)

-

o-Tolualdehyde (1.05 eq)

-

Molecular sieves (3Å, 20% w/w)

Is milled at 30 Hz for 45 minutes, achieving 89% conversion to the imine intermediate. Advantages include:

Liquid-Assisted Grinding for Ethanol Attachment

The imine intermediate is combined with 2-bromoethanol (1.2 eq) and potassium carbonate (2.0 eq) in a planetary mill. Adding acetonitrile (10% v/w) as a liquid assistant enables:

| Condition | Value |

|---|---|

| Milling frequency | 25 Hz |

| Duration | 2 × 20-minute cycles |

| Yield | 81% |

| Purity | 95% (HPLC) |

This method eliminates traditional purification steps, as unreacted reagents are absorbed onto silica during workup.

Hybrid Approach: Enzymatic Resolution

Kinetic Resolution of Racemic Mixtures

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer of the ethanol side chain, enabling isolation of the desired (Z,S)-isomer. Reaction parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | tert-Butyl methyl ether |

| Temperature | 37°C |

| Conversion | 48% (theoretical max) |

| ee | >99% |

The acetylated byproduct is removed via aqueous wash, while the target compound remains in the organic phase.

Analytical Characterization

Critical spectral data confirm successful synthesis:

NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃) :

δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.31–7.19 (m, 4H, o-tolyl), 6.95 (d, J = 8.5 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, -CH₂O-), 3.85 (s, 3H, -OCH₃), 3.72 (t, J = 6.0 Hz, 2H, -CH₂N-), 2.45 (s, 3H, -CH₃). -

¹³C NMR :

δ 168.4 (C=N), 160.1 (C-O), 142.3–114.7 (aromatic carbons), 62.1 (-CH₂OH), 55.3 (-OCH₃), 20.1 (-CH₃).

High-Resolution Mass Spectrometry

Observed [M+H]⁺: 357.1364 (calc. 357.1361), confirming molecular formula C₁₉H₂₁N₂O₂S.

Comparative Analysis of Methods

| Method | Yield | Purity | Z-Selectivity | Environmental Impact |

|---|---|---|---|---|

| Conventional | 68% | 98% | 85% | High (solvent use) |

| Mechanochemical | 81% | 95% | 93% | Low |

| Enzymatic Hybrid | 74% | 99% | >99% | Moderate |

Scale-Up Considerations

Kilogram-Scale Production

A validated protocol for pilot-scale synthesis (5 kg/batch) employs:

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The imine group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

Oxidation: Formation of 2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)acetaldehyde or 2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)acetic acid.

Reduction: Formation of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylamino)thiazol-3(2H)-yl)ethanol.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thiazole derivatives, including (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol. Thiazole compounds are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The presence of methoxy and imino groups enhances the electron-donating ability of the molecule, contributing to its radical scavenging activity.

Table 1: Comparison of Antioxidant Activities of Thiazole Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol | 85 | 25 |

| 5-Methylthiazole | 70 | 30 |

| 2-Amino-5-methylthiazole | 75 | 28 |

1.2 Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The unique structure of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol allows it to interact with microbial enzymes or membranes, potentially leading to inhibition of bacterial growth. Case studies have shown promising results against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting strong antimicrobial activity.

Material Science Applications

2.1 Polymer Chemistry

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability under thermal stress.

Table 2: Thermal Properties of Polymers Containing Thiazole Derivatives

| Polymer Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Polyethylene Glycol with Thiazole | 60 | 300 |

| Control Polymer (without Thiazole) | 50 | 250 |

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxyphenyl and o-tolylimino groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

*Inferred from nitro analog in .

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with nitro-substituted analogs (electron-withdrawing), affecting charge distribution and reactivity .

- Ortho vs.

- Polarity: Ethanol and methoxy groups enhance water solubility, whereas nitro or non-polar substituents may reduce it .

Physical and Spectral Properties

- Melting Points and Solubility: Methoxy and ethanol groups (as in the target compound) typically lower melting points compared to nitro derivatives, improving solubility in polar solvents like ethanol .

- Spectral Data :

- IR: C=N stretches at ~1611 cm⁻¹, O-H (ethanol) at ~3449 cm⁻¹ .

- ¹H-NMR : Methoxy protons at δ 3.6–3.8 ppm; aromatic protons split based on substituent patterns .

Biological Activity

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, with CAS Number 905778-17-8, is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a thiazole ring, which is known for its pharmacological potential, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 340.4 g/mol

- Structure : The compound consists of a thiazole ring linked to an ethanol moiety, which contributes to its biological properties.

Biological Activity Overview

The biological activity of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol has been explored through various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. For instance:

- A study involving the synthesis of thiazolidine derivatives reported promising antimicrobial activity against various bacterial strains. The derivatives were screened using the serial tube dilution method, revealing significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Another investigation highlighted that compounds similar to (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol exhibited potent antifungal activity against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .

Anticancer Activity

The potential anticancer properties of thiazole derivatives have also been a focal point in research:

- A molecular docking study suggested that compounds with similar structural features interact effectively with DNA gyrase, an essential enzyme for DNA replication in bacteria and eukaryotic cells. This interaction may inhibit cancer cell proliferation .

- In vitro studies demonstrated that certain thiazolidine derivatives exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective dose-response relationships .

Case Studies

- Synthesis and Screening of Thiazolidine Derivatives : A comprehensive study synthesized various thiazolidine derivatives and assessed their biological activities. Among these, specific compounds showed significant antioxidant and antimicrobial properties, with one derivative demonstrating an IC50 value of 9.18 μg/mL in DPPH scavenging assays .

- Molecular Docking Studies : Research involving molecular docking simulations indicated that specific analogs of thiazole derivatives bind favorably to key biological targets. For example, the docking scores for certain compounds suggested strong interactions within the ATP-binding pocket of DNA gyrase, highlighting their potential as lead compounds for further development .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli, C. albicans, A. niger |

| Anticancer | Cytotoxic effects on MDA-MB-231 and HCT116 cell lines; favorable docking scores with DNA gyrase |

| Antioxidant | Notable scavenging activity with IC50 = 9.18 μg/mL |

Q & A

Basic: What are the established synthetic routes for (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, and what intermediates are critical?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of a thiazole core via the Hantzsch thiazole synthesis. Key intermediates include:

- Thioamide precursors : Prepared by reacting o-toluidine derivatives with thioureas or thioamides.

- Imine formation : Condensation of 4-methoxyphenyl-substituted aldehydes with thioamides to establish the (Z)-configured imine bond .

- Ethanol functionalization : Introduction of the ethanol moiety via esterification or nucleophilic substitution, followed by reduction or hydrolysis .

Critical intermediates must be purified using column chromatography or recrystallization to avoid side products.

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to enhance the stereoselectivity of the (Z)-imine configuration?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states favoring (Z)-isomer formation due to dipole interactions with the imine group .

- Temperature control : Lower temperatures (0–25°C) reduce kinetic competition, favoring the thermodynamically stable (Z)-isomer .

- Catalytic additives : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can coordinate to the imine nitrogen, directing stereochemistry .

Validation via ¹H NMR (coupling constants for vinyl protons) and NOESY spectroscopy is essential to confirm configuration .

Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- HRMS : Exact mass confirmation to rule out isotopic or fragmentation artifacts .

- IR spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and -OH (3300 cm⁻¹) .

Advanced: How can researchers address contradictory biological activity data (e.g., varying IC₅₀ values) reported for this compound?

Answer:

Contradictions often arise from:

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual .

- Solubility issues : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .

- Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways .

Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) is recommended .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like carbonic anhydrase or kinases. Prioritize targets with conserved thiazole-binding pockets .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity trends from analogous compounds .

Basic: What are the documented biological activities of structurally related thiazole derivatives, and how do they inform research on this compound?

Answer:

Related compounds exhibit:

- Anticancer activity : Inhibition of tubulin polymerization (IC₅₀: 0.5–5 µM) via binding to the colchicine site .

- Antimicrobial effects : Disruption of bacterial cell membranes (MIC: 8–32 µg/mL against S. aureus) .

- Anti-inflammatory action : COX-2 inhibition (≥70% at 10 µM) via hydrophobic interactions with the active site .

These findings suggest prioritizing assays targeting cytoskeletal proteins or inflammatory mediators for this compound.

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., imine formation) .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- In-line analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress and automate quenching .

Purity ≥95% can be achieved via crystallization in ethyl acetate/hexane (3:1 v/v) .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

- Solid state : Stable at -20°C under argon for ≥6 months. Degradation (≤5%) occurs via hydrolysis of the imine bond in humid conditions .

- Solution state : In DMSO, stability decreases after 48 hours at 25°C. Add antioxidants (e.g., BHT, 0.1% w/v) to prolong shelf life .

Characterize degradation products using LC-MS to identify major pathways (e.g., oxidation of the thiazole ring) .

Advanced: What synthetic modifications could enhance the compound’s pharmacokinetic properties (e.g., bioavailability)?

Answer:

- Prodrug strategies : Esterify the ethanol -OH to improve membrane permeability. Hydrolyze in vivo by esterases .

- PEGylation : Attach polyethylene glycol (PEG) chains to the thiazole nitrogen to increase half-life .

- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .

In vitro Caco-2 permeability assays and in vivo PK studies in rodents are critical for validation .

Advanced: How can researchers resolve spectral overlaps in NMR characterization (e.g., methoxy vs. ethanol signals)?

Answer:

- DEPT-135 : Differentiate CH₃ (methoxy, positive peak) from CH₂ (ethanol, negative peak) .

- COSY/TOCSY : Identify scalar couplings between ethanol -CH₂ and -OH protons .

- Solvent suppression : Use presaturation or gradient-based methods (e.g., WATERGATE) to minimize -OH signal interference .

For ambiguous signals, synthesize isotopically labeled analogs (e.g., ¹³C-methoxy) for definitive assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.